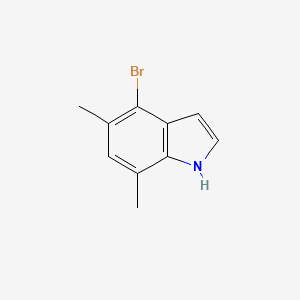

4-ブロモ-5,7-ジメチル-1H-インドール

概要

説明

4-Bromo-5,7-dimethyl-1H-indole is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-5,7-dimethyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5,7-dimethyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

4-ブロモ-5,7-ジメチル-1H-インドール誘導体は、抗ウイルス剤としての可能性について合成され、試験されています。 たとえば、特定のインドール誘導体は、インフルエンザAおよびコクサッキーB4ウイルスに対して阻害活性を示し、有望な選択性と効力を示しています 。これらの知見は、4-ブロモ-5,7-ジメチル-1H-インドールが、新しい抗ウイルス薬を開発するための貴重な足場となり得ることを示唆しています。

抗HIV特性

インドール誘導体は、抗HIV活性についても研究されています。 インドール構造から合成された化合物は、HIV-1およびHIV-2株に対してスクリーニングされ、急性感染細胞におけるウイルス複製を阻害する可能性を示しています 。これは、4-ブロモ-5,7-ジメチル-1H-インドールが、新しい抗HIV薬の開発に貢献できることを示しています。

抗がん作用

インドール核は、抗がん特性を持つ多くの化合物に存在します。 研究によると、インドール誘導体は、さまざまな癌細胞の治療に効果的であることが示されています 。拡張により、4-ブロモ-5,7-ジメチル-1H-インドールは、新しい抗がん剤を合成するための重要な中間体として役立つ可能性があります。

抗菌効果

インドール誘導体は、細菌や真菌に対する闘争を含む抗菌活性で知られています。 4-ブロモ-5,7-ジメチル-1H-インドールに存在する臭素原子などのインドールの構造的特徴は、これらの特性を高め、新しい抗菌薬を開発するための候補にすることができます .

神経疾患の治療

インドールは、さまざまな神経伝達物質系との相互作用のために、神経疾患の治療に関与しています。 その結果、4-ブロモ-5,7-ジメチル-1H-インドールは、うつ病、不安、パーキンソン病などの状態を治療することを目的とした医薬品を作成するために使用できます .

抗炎症特性

インドール足場は、抗炎症活性に関連付けられています。 これは、4-ブロモ-5,7-ジメチル-1H-インドールを、慢性炎症性疾患の治療に使用できる抗炎症薬を開発するための潜在的な化合物にします .

酵素阻害

一部のインドール誘導体は、酵素阻害剤として作用し、酵素活性を調節する必要がある疾患の治療に重要です。 4-ブロモ-5,7-ジメチル-1H-インドールは、さまざまな細胞プロセスに関与するGSK-3などの酵素の阻害剤を合成するために使用できます .

医薬品中間体

最後に、4-ブロモ-5,7-ジメチル-1H-インドールは、医薬品合成の中間体として機能します。 これは、エルゴアルカロイドやその他の複雑な分子など、幅広い生物活性化合物を生成するために使用できます .

作用機序

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used in the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.

生物活性

4-Bromo-5,7-dimethyl-1H-indole is a brominated derivative of indole, a compound known for its significant biological activities. This article explores the biological activity of 4-Bromo-5,7-dimethyl-1H-indole, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-5,7-dimethyl-1H-indole is CHBrN. The presence of bromine and methyl groups at specific positions on the indole ring enhances its chemical reactivity and biological interactions.

Indole derivatives, including 4-Bromo-5,7-dimethyl-1H-indole, are known to interact with various biological targets:

- Receptor Binding: These compounds often bind to multiple receptors, influencing signaling pathways that can lead to antiviral, anti-inflammatory, and anticancer effects .

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in critical biological processes, such as DNA gyrase, which is vital for bacterial replication .

Biological Activities

The biological activities associated with 4-Bromo-5,7-dimethyl-1H-indole include:

- Antiviral Activity: Indoles have been reported to exhibit antiviral properties by interfering with viral replication processes.

- Anticancer Effects: Research indicates that this compound may inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer activity of 4-Bromo-5,7-dimethyl-1H-indole against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study: Antiviral Mechanisms

In another investigation, the antiviral efficacy of 4-Bromo-5,7-dimethyl-1H-indole was assessed against influenza virus. The compound demonstrated a dose-dependent inhibition of viral replication in vitro. It was hypothesized that this effect is mediated through the disruption of viral protein synthesis and assembly .

特性

IUPAC Name |

4-bromo-5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPYFCJCFLFZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694632 | |

| Record name | 4-Bromo-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-53-2 | |

| Record name | 4-Bromo-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。